(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole is a complex heterocyclic compound that features a fused ring system combining pyrazine and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole typically involves multi-step processes that include cyclization reactions. One common method involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium (Rh) complexes . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield fully or partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, N-oxides, and hydrogenated isoindolines.
Scientific Research Applications
(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing various biochemical pathways. The specific pathways and targets depend on the functional groups present on the isoindole ring and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A reduced form of isoindole with similar structural features but different reactivity and stability.
Phthalimide: An isoindole-1,3-dione derivative used in various industrial applications.
Uniqueness
(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole is unique due to its fused pyrazine-isoindole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and bioactive molecules.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1R,10bS)-1-methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-9-12-11-5-3-2-4-10(11)8-14(12)7-6-13-9/h2-5,9,12-13H,6-8H2,1H3/t9-,12-/m1/s1 |
InChI Key |
MDAMQQBXDLUPFQ-BXKDBHETSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC=CC=C3CN2CCN1 |
Canonical SMILES |
CC1C2C3=CC=CC=C3CN2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.